molecular formula C8H13ClO3S B2767165 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 2248324-39-0

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Cat. No. B2767165
CAS RN: 2248324-39-0
M. Wt: 224.7
InChI Key: RXSNKXYHIZMYRV-UHFFFAOYSA-N
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Description

“(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2248324-39-0 . It has a molecular weight of 224.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO3S/c1-7-2-3-8(4-7,12-5-7)6-13(9,10)11/h2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.71 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

One of the primary applications of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is in the enantioselective synthesis of bicyclic and tricyclic compounds. Houghton et al. (1993) described an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives, highlighting the versatility of similar compounds in constructing complex molecular architectures (Houghton et al., 1993). This process underscores the importance of such chemicals in facilitating the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals.

Adduct Formation and Molecular Transformations

Another significant area of research involving this compound is in the formation of adducts with hydrocarbons and their subsequent transformations. Vasin et al. (2012) explored the adducts of tricyclo[4.1.0.02,7]heptane hydrocarbons with methane- and halomethanesulfonyl thiocyanates, providing insights into the anti-selectivity and conversion processes leading to bicyclo[3.1.1]heptane derivatives (Vasin et al., 2012). These findings are critical for understanding the chemical behavior of sulfonyl chloride derivatives in organic synthesis.

Reactivity and Mechanistic Insights

Further studies have shed light on the reactivity and mechanistic pathways of related compounds. For example, Yoshimura et al. (1974) investigated the addition of methanesulfenyl chloride to piperazinediones, revealing the formation of Markownikoff products and detailing substitution reactions that yield various derivatives (Yoshimura et al., 1974). These studies contribute to a deeper understanding of the chemical properties and potential applications of this compound and similar compounds in synthetic chemistry.

properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,12-5-7)6-13(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNKXYHIZMYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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